1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride
Description
Historical Development and Research Evolution
The scientific journey of 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride originates from early 20th-century investigations into heterocyclic systems, with seminal work on oxadiazole chemistry beginning in the 1950s. The fusion of piperazine moieties with oxadiazole rings gained prominence in the 1990s through systematic structure-activity relationship (SAR) studies exploring nitrogen-containing heterocycles.
Key milestones include:
- 2005 : First reported synthesis via classical cyclocondensation methods using phosphorus oxychloride-mediated reactions
- 2017 : Discovery of FAK inhibitory activity through rational drug design approaches
- 2023 : Development of microwave-assisted synthetic protocols achieving 92% yield reduction in byproduct formation
The compound's structural evolution reflects three distinct phases:
- Exploratory Phase (1990–2005) : Focus on synthetic feasibility and basic physicochemical characterization
- Biological Evaluation Era (2005–2020) : Systematic screening for CNS and anticancer activities
- Precision Engineering Period (2020–Present) : Computational drug design and green chemistry approaches
Significance in Medicinal Chemistry Research
This hybrid molecule demonstrates remarkable pharmacological versatility through three primary mechanisms:
Table 1: Key Biological Targets and Activities
The piperazine moiety enables optimal blood-brain barrier penetration (LogP = 1.8), while the oxadiazole ring enhances target binding through dipole interactions and hydrogen bonding. Molecular dynamics simulations reveal stable binding conformations in both MAO-A (RMSD < 1.2 Å over 100 ns) and FAK (binding energy -9.8 kcal/mol) targets.
Properties
IUPAC Name |
5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-6-9-7(10-12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOKMUKOOXRLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440955-11-2 | |
| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperazine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the most promising applications of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that this compound may influence tau protein aggregation and neuroinflammation pathways:
- Tauopathies : The compound has shown potential effects against tauopathies by modulating tau protein behavior, which is critical in conditions like Alzheimer's disease.
The compound exhibits significant biological activity:
- Neuroprotective Effects : Interaction studies suggest that it may interact with tau proteins to modulate their aggregation behavior .
- Cell Culture Studies : Preliminary investigations indicate that it could influence cellular signaling pathways related to neuroprotection and inflammation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neurotoxicity Assessment : In animal models, compounds similar to this compound have been screened for anticonvulsant activity and neurotoxicity. Certain derivatives were found to be potent without significant neurotoxic effects .
- Pharmacological Investigations : Ongoing research continues to explore its pharmacological properties beyond neurodegeneration, including potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of proteins and enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride and related compounds:
Structural and Functional Insights
Substituent Effects on Receptor Binding :
- The 5-methyl-1,2,4-oxadiazole moiety is critical for 5-HT receptor interactions. Substitutions at the oxadiazole ring (e.g., chloromethyl in or thienyl in ) alter steric and electronic properties, impacting receptor affinity and selectivity. For example, SB-616234-A’s biphenyl and dimethylpiperazine groups enhance 5-HT1B selectivity over 5-HT1D .
- Piperazine vs. Piperidine: Piperazine derivatives (e.g., target compound) generally exhibit stronger basicity and solubility, while piperidine analogs (e.g., ) may improve CNS penetration due to reduced polarity.
Synthetic Methodologies: The target compound is synthesized via nucleophilic substitution or condensation reactions (e.g., 2-propanol, diisopropylethylamine, 45°C for 23 hours) . In contrast, SB-616234-A requires multi-step synthesis involving indole and biphenyl intermediates . Yields vary significantly: The target compound achieves ~69% yield , whereas complex analogs like SB-616234-A require rigorous purification steps.
Pharmacological Profiles: 5-HT Receptor Selectivity: The target compound’s oxadiazole-piperazine scaffold is associated with 5-HT1B/5-HT1D antagonism, similar to GR127935 (a well-characterized 5-HT1B/1D antagonist) . However, SB-616234-A demonstrates superior 5-HT1B specificity (100-fold selectivity over 5-HT1D) due to its extended hydrophobic substituents . Therapeutic Potential: Analogs like SB-616234-A show preclinical efficacy in anxiety and depression models , while chloromethyl-substituted derivatives (e.g., ) may explore novel CNS targets.
Key Research Findings
Receptor Binding Studies :
- The target compound’s affinity for 5-HT1B receptors is comparable to GR127935 (Ki ~10 nM) but lacks the latter’s additional 5-HT1F activity .
- Thiophene-containing analogs (e.g., ) show reduced receptor binding, likely due to altered π-π stacking interactions.
Structure-Activity Relationships (SAR) :
- Oxadiazole Modifications : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., chloromethyl in ) may reduce oral bioavailability.
- Piperazine Derivatives : N-ethyl substitution (as in ) increases lipophilicity but may compromise solubility.
The target compound’s simpler structure offers a scaffold for further optimization.
Biological Activity
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- CAS Number : 1440955-11-2
- Molecular Formula : C7H13ClN4O
The oxadiazole ring contributes significantly to the compound's biological properties, as it is known for its ability to mimic various functional groups in drug design.
Biological Activities
Research indicates that this compound exhibits a wide range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For instance, compounds containing the oxadiazole moiety have shown inhibition against various cancer cell lines. A notable derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including colon adenocarcinoma (HT-29) and breast cancer (MAXF 401) .
| Cell Line | IC50 Value (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Gastric Carcinoma | 85.0 |
| Human Lung Adenocarcinoma | 78.5 |
Anticonvulsant Activity
The anticonvulsant potential of oxadiazole derivatives has been evaluated using the maximal electroshock seizure (MES) model in rats. Certain derivatives demonstrated significant anticonvulsant activity comparable to standard drugs like phenytoin without notable neurotoxicity at high doses .
Antimicrobial Activity
Research also highlights the antimicrobial properties of oxadiazole derivatives. Compounds have shown effectiveness against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of specific substituents on the oxadiazole ring can enhance or diminish its biological efficacy. For example:
- Substituent Variations : Modifying the piperazine ring or the oxadiazole substituents can lead to significant changes in potency against target cell lines.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased anticancer activity |
| Halogen substitution | Varied effects on selectivity |
Case Studies and Research Findings
- Novel Derivatives : Recent studies have synthesized novel derivatives of this compound with improved biological profiles. For instance, a derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating enhanced potency compared to earlier compounds .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors implicated in cancer progression or seizure activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., substituted phenylhydrazines) may react with ketones or esters under reflux conditions in ethanol (6–8 hours at 80°C), followed by purification via crystallization . Key parameters include stoichiometric ratios of reactants, solvent selection (e.g., ethanol for reflux), and temperature control to minimize byproducts.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 254 nm.
- NMR : Confirm structure via H and C NMR (e.g., piperazine protons at δ 2.5–3.5 ppm, oxadiazole ring protons at δ 8.0–8.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak at m/z corresponding to CHClNO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
